This compound has been identified as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR-1) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR signaling pathways is implicated in the development and progression of various cancers, making FGFR inhibitors a promising target for cancer therapy.
Current research on 2-[5-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide primarily focuses on its potential as an FGFR-1 inhibitor . This suggests possible applications in cancer research, particularly for cancers driven by FGFR-1 signaling, such as cholangiocarcinoma. Further research is necessary to evaluate its efficacy, selectivity, and safety profile in preclinical and clinical settings.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9